

IR-825 in Neuroscience Research: Application Notes and Protocols

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Compound of Interest

Compound Name: IR-825

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This document provides detailed application notes and protocols for the utilization of **IR-825**, a near-infrared (NIR) cyanine dye, in neuroscience research. **IR-825**'s strong absorbance in the NIR window (around 800 nm) allows for deep tissue penetration, making it a valuable tool for both imaging and therapeutic applications within the central nervous system. Its utility spans from photothermal therapy of brain tumors to potential applications in neuroimaging and diagnostics.

I. Application Notes

Photothermal and Photodynamic Therapy of Glioblastoma

IR-825 is a potent photothermal agent, converting near-infrared light into heat to induce localized hyperthermia and subsequent cancer cell death.^[1] This property is particularly relevant for the treatment of aggressive brain tumors like glioblastoma. When encapsulated in nanoparticles, **IR-825** can be targeted to tumor sites, and upon irradiation with an 808 nm laser, it can lead to complete tumor ablation without recurrence in preclinical models.^[1] The therapeutic effect is achieved through both photothermal therapy (PTT) and photodynamic therapy (PDT), where the dye generates reactive oxygen species (ROS) that are cytotoxic to cancer cells.^{[2][3]}

Key Features:

- **Deep Tissue Penetration:** The NIR activation wavelength of **IR-825** allows for non-invasive treatment of deep-seated brain tumors.
- **Dual-Modal Therapy:** **IR-825** can mediate both photothermal and photodynamic effects, leading to a synergistic anti-cancer response.[2]
- **Targeted Delivery:** Encapsulation in nanoparticles allows for targeted delivery to the tumor microenvironment, minimizing off-target effects.

Near-Infrared Fluorescence Imaging

IR-825 and similar heptamethine cyanine dyes can be utilized for in vivo fluorescence imaging of brain pathologies.[4] These dyes exhibit fluorescence in the NIR-II window (1000-1700 nm), which offers reduced light scattering and minimal tissue autofluorescence, leading to improved image resolution and sensitivity. This makes them suitable for imaging applications such as tracking nanoparticle biodistribution to the brain and monitoring tumor progression.

Potential Applications in Neuroscience Imaging:

- **Neuro-oncology:** Imaging of glioblastoma and monitoring therapeutic response.
- **Neurodegenerative Diseases:** Development of **IR-825**-based probes for imaging pathological hallmarks of diseases like Alzheimer's, such as amyloid-beta plaques.
- **Neuroinflammation:** Imaging activated microglia and astrocytes in response to injury or disease.
- **Neuronal Activity:** While still an emerging area for cyanine dyes like **IR-825**, there is potential for the development of voltage-sensitive probes for monitoring neuronal activity.[5][6]

II. Quantitative Data

The following tables summarize key quantitative parameters of **IR-825** and related heptamethine cyanine dyes relevant to neuroscience applications.

Parameter	Value	Reference
Chemical Formula	C ₅₄ H ₄₈ BrClN ₂ O ₄	[1]
Molecular Weight	904.34 g/mol	[1]
Peak Absorption (λ _{max})	~780-820 nm	[4]
Peak Emission (λ _{em})	~830-850 nm	[4]

Table 1: Physicochemical Properties of **IR-825**.

Nanoparticle Formulation	Size (nm)	Application	Key Finding	Reference
PEG-PLD(IR825) nanomicelles	~100 nm	Cancer PTT	High drug loading (~21.0%) and excellent tumor-homing ability.	[4]
rGOQD/IR820/MnO ₂ /Q/CPP	Not specified	Glioblastoma PTT/PDT	Able to cross the blood-brain barrier and shrink intracranial tumors.	[2]

Table 2: Examples of **IR-825** and IR-820 Nanoparticle Formulations for Brain Tumor Therapy.

Cell Line	Treatment	Laser Parameters	Cell Viability	Reference
Glioblastoma Cells	THPTS-PDT	760 nm, 30 J/cm ²	Significantly reduced	[7]
HeLa Cells	Graphene Quantum Dots PTT	808 nm, 0.9 W/cm ²	Reduced to 22.9 ± 1.8%	[8]

Table 3: In Vitro Efficacy of Photothermal and Photodynamic Therapy in Cancer Cells (using similar agents).

Animal Model	Treatment	Laser Parameters	Outcome	Reference
Murine Glioma Model	Nanoshell-mediated PTT	NIR laser	Significant improvement in survival, with 57% of mice tumor-free at 90 days.	[9]
Orthotopic Glioblastoma Mice	rGOQD/IR820/MnO ₂ /Q/CPP + NIR laser	Not specified	Tumor shrinkage and prolonged survival.	[2]
Mice with tumors	IR-825 nanoparticle PTT	808 nm laser	Tumors completely eliminated without recurrence within 60 days.	[1]

Table 4: In Vivo Efficacy of Photothermal Therapy in Brain Tumor Models.

III. Experimental Protocols

Protocol for In Vitro Photothermal/Photodynamic Therapy of Glioblastoma Cells

This protocol is a synthesized methodology based on studies using **IR-825** and similar NIR dyes.[7][8]

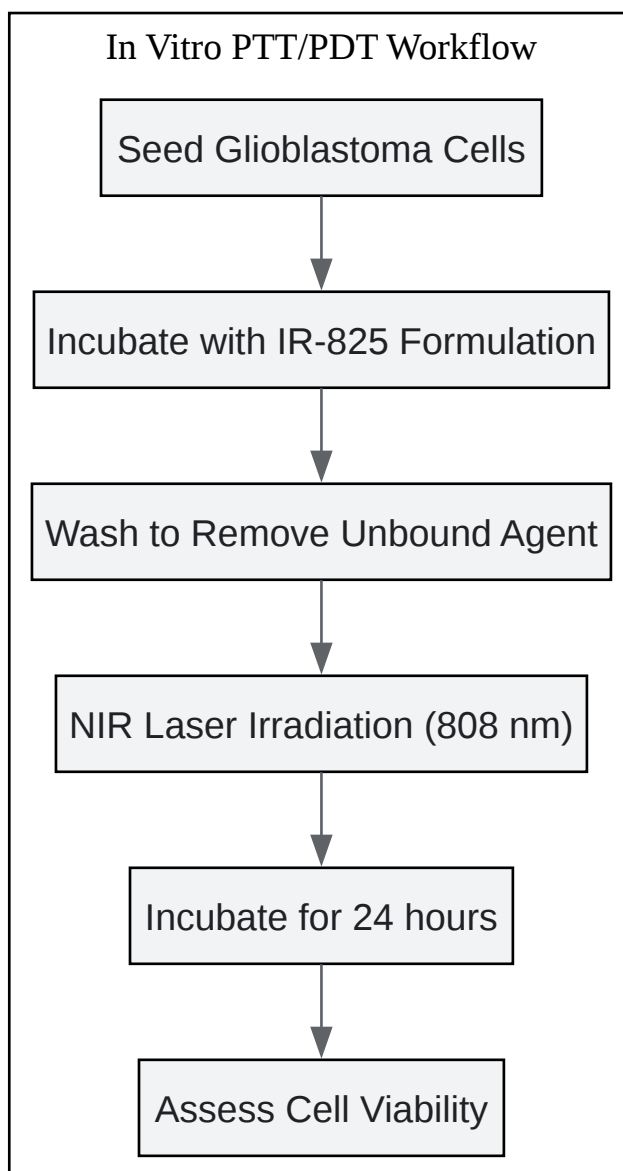
Materials:

- Glioblastoma cell line (e.g., U-87 MG, A-172)

- **IR-825** dye or **IR-825**-loaded nanoparticles
- Cell culture medium and supplements
- 96-well plates
- 808 nm NIR laser with adjustable power density
- Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)
- Plate reader or fluorescence microscope

Procedure:

- **Cell Seeding:** Seed glioblastoma cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Incubation with **IR-825**:** Prepare a stock solution of **IR-825** or **IR-825** nanoparticles in cell culture medium. Replace the existing medium with fresh medium containing various concentrations of the **IR-825** formulation (e.g., 0, 5, 10, 20, 50 $\mu\text{g/mL}$). Incubate for 4-24 hours.
- **Washing:** Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye or nanoparticles.
- **Laser Irradiation:** Add fresh cell culture medium to each well. Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm^2) for a set duration (e.g., 5 minutes). Include control groups: no treatment, laser only, and **IR-825** formulation only (no laser).
- **Post-Irradiation Incubation:** Return the plate to the incubator and incubate for an additional 24 hours.
- **Cell Viability Assessment:** Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.



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Caption: Workflow for in vitro photothermal/photodynamic therapy.

Protocol for In Vivo Photothermal Therapy in an Orthotopic Glioblastoma Mouse Model

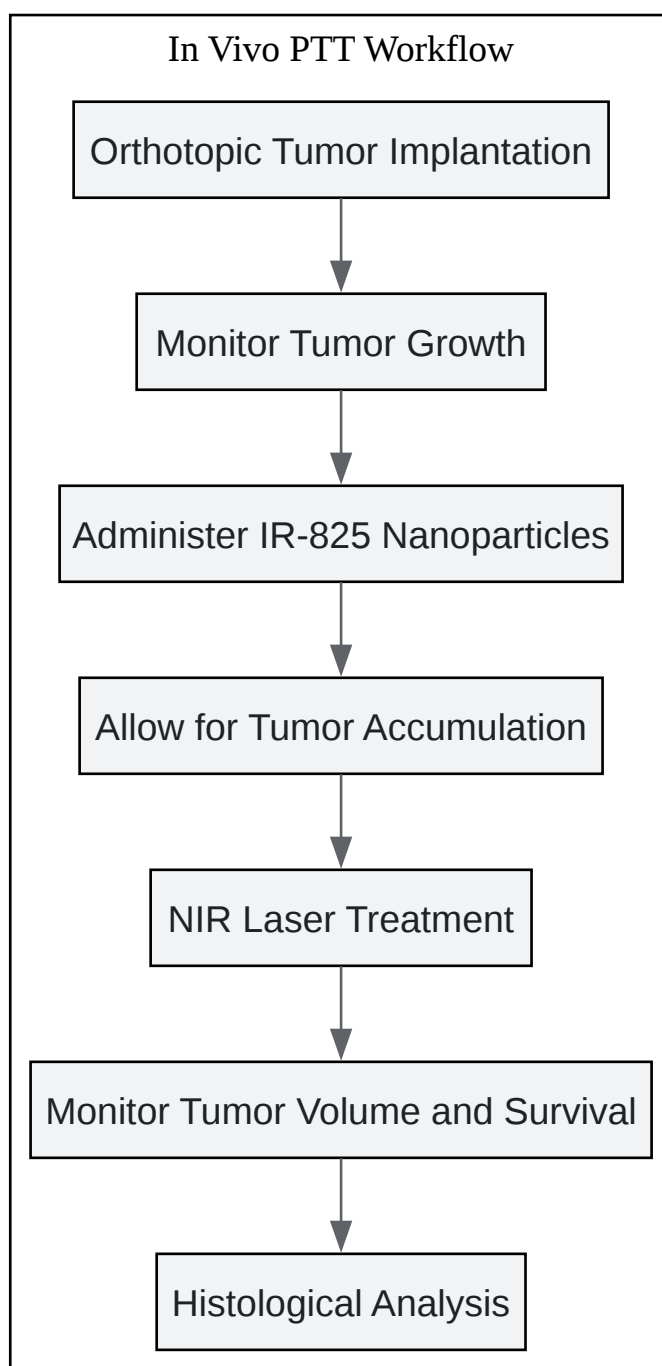
This protocol is a synthesized guide based on preclinical studies of PTT in brain tumors.[2][7][9]

Materials:

- Immunocompromised mice (e.g., nude mice)
- Glioblastoma cell line (e.g., U-87 MG expressing luciferase)
- **IR-825**-loaded nanoparticles formulated for brain delivery
- Stereotactic injection apparatus
- Bioluminescence imaging system
- 808 nm NIR laser with a fiber optic cable
- Animal anesthesia and monitoring equipment

Procedure:

- **Orthotopic Tumor Implantation:** Anesthetize the mice and stereotactically inject glioblastoma cells into the desired brain region (e.g., striatum).
- **Tumor Growth Monitoring:** Monitor tumor growth using bioluminescence imaging.
- **Administration of **IR-825** Nanoparticles:** Once tumors reach a predetermined size, administer the **IR-825**-loaded nanoparticles via intravenous (tail vein) injection.
- **Biodistribution and Tumor Accumulation:** Allow sufficient time (e.g., 24 hours) for the nanoparticles to accumulate in the tumor. This can be monitored via in vivo fluorescence imaging if the nanoparticles are fluorescent.
- **Laser Treatment:** Anesthetize the tumor-bearing mice. Use the fiber optic cable to deliver the 808 nm laser light to the tumor location through the scalp. Irradiate at a specific power density (e.g., 1.0 W/cm²) for a defined period (e.g., 10 minutes).
- **Post-Treatment Monitoring:** Monitor the mice for any adverse effects. Track tumor volume and survival over time.
- **Histological Analysis:** At the end of the study, euthanize the mice and perform histological analysis of the brain tissue to assess tumor necrosis and damage to surrounding healthy tissue.



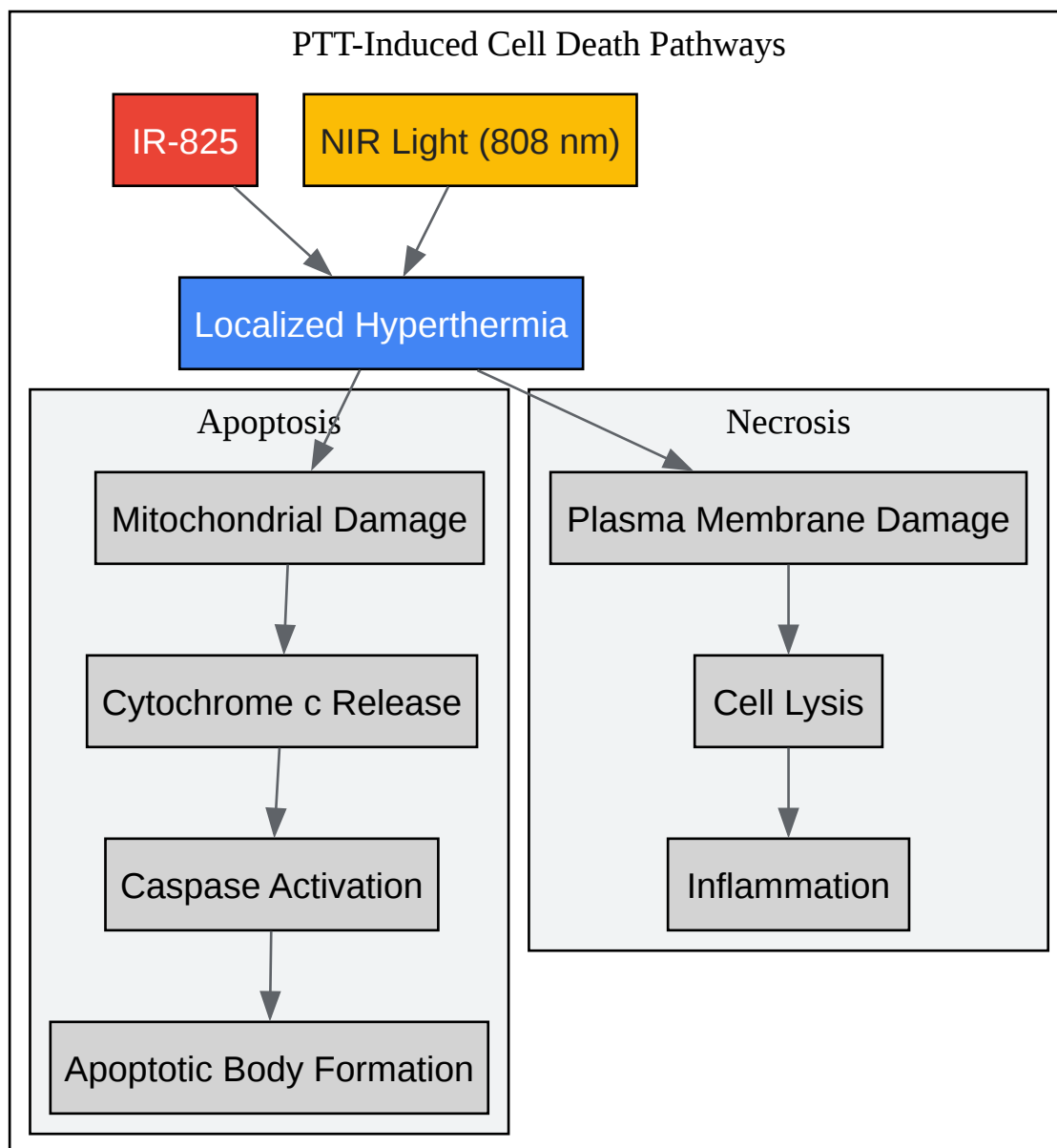
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Caption: Workflow for in vivo photothermal therapy of glioblastoma.

IV. Signaling Pathways

Photothermal Therapy-Induced Cell Death

The primary mechanism of PTT is hyperthermia-induced cell death, which can occur through apoptosis or necrosis depending on the temperature achieved.

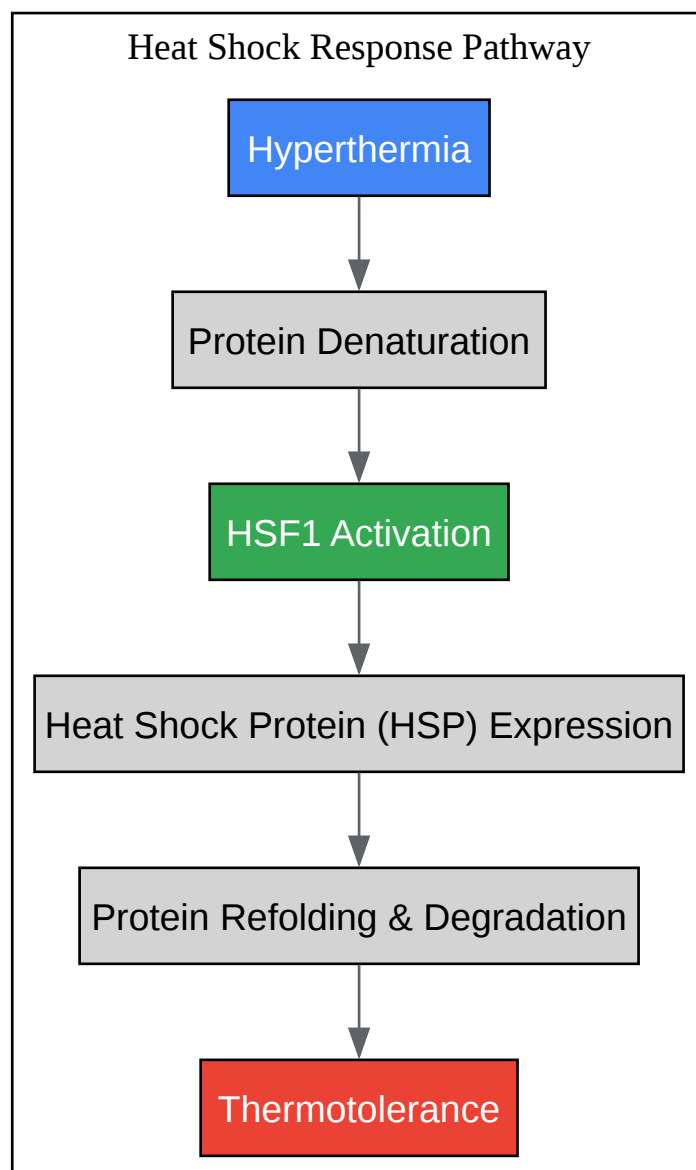


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Caption: Simplified signaling pathways of PTT-induced cell death.

Heat Shock Response in Photothermal Therapy

A key cellular response to hyperthermia is the activation of the heat shock response (HSR), which can confer thermotolerance and reduce the efficacy of PTT. This pathway is a critical consideration in designing PTT strategies.[10][11]

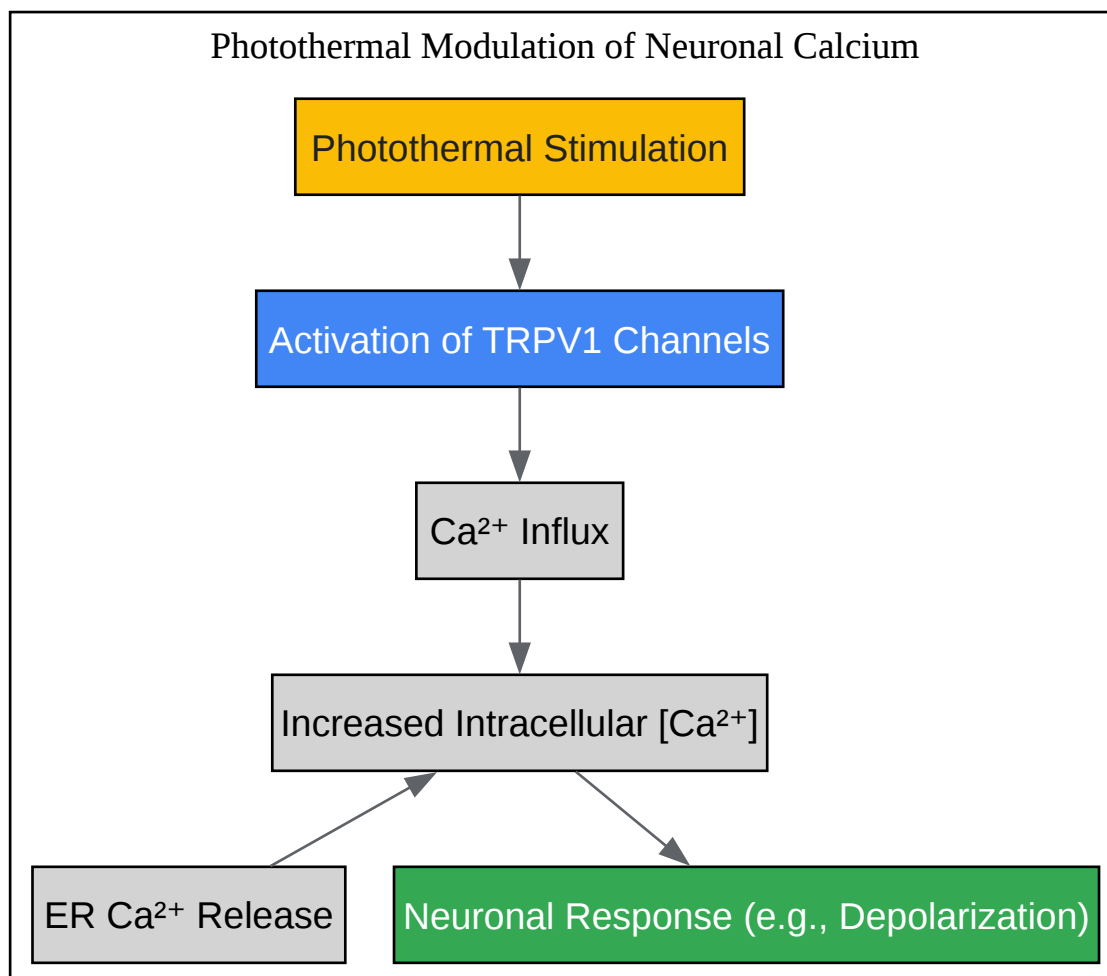


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Caption: The heat shock response pathway activated by hyperthermia.

Photothermal Modulation of Neuronal Calcium Signaling

Photothermal stimulation can modulate neuronal activity by influencing ion channel function and intracellular calcium levels.[12][13]



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Caption: Photothermal effect on neuronal calcium signaling.

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